molecular formula C16H20BrNO B3060045 N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide CAS No. 1609403-59-9

N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide

Cat. No.: B3060045
CAS No.: 1609403-59-9
M. Wt: 322.24
InChI Key: CUWUOWOLEXKPKX-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide is an organic compound that features a methoxybenzyl group and a tolyl group attached to a methanamine backbone. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide typically involves the reaction of 4-methoxybenzyl chloride with p-toluidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydrobromic acid to yield the hydrobromide salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Common solvents include ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification Steps: Including recrystallization and filtration to obtain the pure hydrobromide salt

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Amines

    Substitution Products: Various substituted benzyl derivatives

Scientific Research Applications

N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and tolyl groups contribute to its binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrochloride
  • N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine sulfate
  • N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine acetate

Uniqueness

N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain synthetic and research applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.BrH/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWUOWOLEXKPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-59-9
Record name Benzenemethanamine, 4-methoxy-N-[(4-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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